

# Toxicological Profile of Methylglycine Diacetic Acid: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Methylglycine diacetic acid*

Cat. No.: B13345646

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Introduction

**Methylglycine diacetic acid** (MGDA) is a chelating agent that has gained prominence as a readily biodegradable and low-toxicity alternative to traditional chelating agents such as ethylenediaminetetraacetic acid (EDTA) and nitrilotriacetic acid (NTA).<sup>[1][2]</sup> Its favorable environmental profile and low potential for human toxicity have led to its use in a variety of applications, including detergents, cleaning agents, and personal care products.<sup>[1][3]</sup> This technical guide provides a comprehensive overview of the toxicological profile of MGDA, summarizing key studies and their methodologies. All studies referenced were conducted in compliance with Good Laboratory Practice (GLP) and established international guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

## Executive Summary of Toxicological Data

MGDA exhibits a low order of acute toxicity via oral and dermal routes. It is not a skin or eye irritant and is not a skin sensitizer. Repeated dose studies in rats have established a No-Observed-Adverse-Effect Level (NOAEL). Furthermore, MGDA is not considered to be genotoxic, carcinogenic, or a reproductive or developmental toxicant.

## Data Presentation

The following tables summarize the quantitative data from key toxicological studies on the trisodium salt of MGDA (MGDA-Na3).

Table 1: Acute Toxicity of MGDA-Na3

| Study                 | Species | Guideline     | Route  | Endpoint | Value           | Reference |
|-----------------------|---------|---------------|--------|----------|-----------------|-----------|
| Acute Oral Toxicity   | Rat     | EU Method B.1 | Oral   | LD50     | > 2000 mg/kg bw | [4]       |
| Acute Dermal Toxicity | Rat     | OECD 402      | Dermal | LD50     | > 2000 mg/kg bw | [4]       |

Table 2: Skin and Eye Irritation & Sensitization of MGDA-Na3

| Study                             | Species    | Guideline | Result          | Reference |
|-----------------------------------|------------|-----------|-----------------|-----------|
| Acute Dermal Irritation/Corrosion | Rabbit     | OECD 404  | Not irritating  | [4]       |
| Acute Eye Irritation/Corrosion    | Rabbit     | OECD 405  | Not irritating  | [4]       |
| Skin Sensitization                | Guinea Pig | OECD 406  | Not sensitizing | [4]       |

Table 3: Repeated Dose Toxicity of MGDA-Na3

| Study                       | Species | Guideline | Route | Duration | NOAEL            | Reference |
|-----------------------------|---------|-----------|-------|----------|------------------|-----------|
| Repeated Dose Oral Toxicity | Rat     | OECD 408  | Oral  | 90-day   | 170 mg/kg bw/day | [4]       |

Table 4: Genotoxicity of MGDA-Na3

| Study                                | System               | Guideline | Result   | Reference |
|--------------------------------------|----------------------|-----------|----------|-----------|
| Ames Test                            | S. typhimurium       | OECD 471  | Negative | [5]       |
| In vitro<br>Chromosome<br>Aberration | Human<br>Lymphocytes | OECD 473  | Negative |           |
| In vivo<br>Micronucleus<br>Test      | Mouse                | OECD 474  | Negative |           |

Table 5: Carcinogenicity of MGDA-Na3

| Study                                           | Species | Guideline | Route | NOAEL               | Result                   | Reference |
|-------------------------------------------------|---------|-----------|-------|---------------------|--------------------------|-----------|
| Combined<br>Chronic<br>Toxicity/Carcinogenicity | Rat     | OECD 453  | Oral  | 262 mg/kg<br>bw/day | Non-<br>carcinogen<br>ic | [4]       |

Table 6: Reproductive and Developmental Toxicity of MGDA-Na3

| Study                                              | Species | Guideline | Route | NOAEL                                                        | Finding                                                       | Reference |
|----------------------------------------------------|---------|-----------|-------|--------------------------------------------------------------|---------------------------------------------------------------|-----------|
| Reproductive/Developmental Toxicity Screening Test | Rat     | OECD 421  | Oral  | ≥ 1000 mg/kg bw/day (Reproductive performance and fertility) | No adverse effects on reproductive performance and fertility. | [4]       |
| Reproductive/Developmental Toxicity Screening Test | Rat     | OECD 421  | Oral  | 200 mg/kg bw/day (General systemic toxicity)                 |                                                               | [4]       |
| Developmental Toxicity                             | Rat     | OECD 414  | Oral  | ≥ 1000 mg/kg bw/day                                          | No developmental toxicity.                                    | [4]       |

## Experimental Protocols

Detailed methodologies for the key toxicological studies cited are outlined below, based on the respective OECD guidelines.

### Repeated Dose 90-Day Oral Toxicity Study in Rodents (OECD 408)

- Test System: Wistar rats, 10 males and 10 females per group.
- Administration: The test substance, MGDA-Na3, was administered daily via oral gavage for 90 days.

- Dose Levels: At least three dose levels were used, along with a control group receiving the vehicle only. The highest dose was selected to induce some toxic effects but not mortality.
- Observations: Animals were observed daily for clinical signs of toxicity and mortality. Body weight and food consumption were recorded weekly.
- Clinical Pathology: At the end of the study, blood samples were collected for hematology and clinical biochemistry analyses. Urine was also collected for urinalysis.
- Pathology: All animals were subjected to a gross necropsy. Organs were weighed, and tissues from the control and high-dose groups were examined histopathologically.

## Combined Chronic Toxicity/Carcinogenicity Study (OECD 453)

- Test System: Fischer 344 rats, with at least 50 animals per sex per group for the carcinogenicity phase and at least 20 animals per sex per group for the chronic toxicity phase.
- Administration: MGDA-Na3 was administered daily in the diet for a period of up to 24 months.
- Dose Levels: At least three dose levels and a concurrent control group were used.
- Monitoring: Animals were monitored for survival, clinical signs, body weight, and food consumption throughout the study. Palpable masses were also recorded.
- Clinical Pathology: Interim evaluations of hematology, clinical chemistry, and urinalysis were performed.
- Pathology: A complete necropsy was performed on all animals. A comprehensive histopathological examination of a wide range of tissues and organs was conducted, with special attention to any lesions.

## Prenatal Developmental Toxicity Study (OECD 414)

- Test System: Time-mated female Wistar rats, with approximately 20 pregnant females per group.
- Administration: MGDA-Na3 was administered by oral gavage from gestation day 6 through 19.
- Dose Levels: At least three dose levels plus a control group were used. The highest dose was chosen to induce some maternal toxicity but not severe suffering or death.
- Maternal Evaluation: Females were observed daily for clinical signs of toxicity. Maternal body weight was recorded throughout gestation.
- Fetal Evaluation: On gestation day 20, the dams were euthanized, and the uterine contents were examined. Fetuses were weighed, sexed, and examined for external, visceral, and skeletal abnormalities.

## Reproduction/Developmental Toxicity Screening Test (OECD 421)

- Test System: Male and female Wistar rats, with at least 10 animals of each sex per group.
- Administration: The test substance was administered daily by oral gavage to males for a minimum of four weeks (including a pre-mating and mating period) and to females throughout the study (approximately 63 days).
- Mating: A 1:1 mating procedure was used.
- Endpoints: The study evaluated effects on male and female reproductive performance, including gonadal function, mating behavior, conception, development of the conceptus, and parturition. Offspring were observed until day 4 postpartum.
- Pathology: Gross necropsy and histopathology of reproductive organs were performed on the parent animals.

## Mandatory Visualizations

## Logical Relationship Diagram: Toxicological Assessment of MGDA



[Click to download full resolution via product page](#)

Caption: Workflow for the toxicological assessment of MGDA.

## Experimental Workflow Diagram: General Toxicity Study

[Click to download full resolution via product page](#)

Caption: A generalized workflow for a typical in vivo toxicity study.

## Toxicokinetics (Absorption, Distribution, Metabolism, and Excretion)

While detailed public studies on the toxicokinetics of MGDA are limited, information from its registration dossier on the European Chemicals Agency (ECHA) website provides an overview.

- Absorption: Following oral administration in rats, MGDA is poorly absorbed from the gastrointestinal tract. The majority of the administered dose is excreted unchanged in the feces.
- Distribution: Due to its low absorption, systemic distribution of MGDA is expected to be limited.
- Metabolism: MGDA is not significantly metabolized in the body.
- Excretion: The primary route of excretion for the small fraction of absorbed MGDA is via the urine.

The low oral bioavailability of MGDA is a key factor contributing to its low systemic toxicity.

## Signaling Pathways

Currently, there is no specific information available in the public domain detailing the interaction of MGDA with any particular signaling pathways to elicit a toxic response. Given the overall low toxicity profile of MGDA, it is plausible that it does not significantly perturb major toxicity pathways at relevant exposure levels. Its primary mode of action is chelation of metal ions, and its toxicological profile suggests that this does not lead to significant adverse outcomes in the tested models.

## Conclusion

Based on a comprehensive review of the available toxicological data, **Methylglycine diacetic acid** (MGDA) demonstrates a very low order of toxicity across a wide range of endpoints. It is not acutely toxic, is not a skin or eye irritant or sensitizer, and shows no evidence of genotoxicity, carcinogenicity, or reproductive or developmental toxicity at high dose levels. The established No-Observed-Adverse-Effect Levels from repeated dose studies are significantly higher than expected human exposures from its intended uses. The poor absorption of MGDA

from the gastrointestinal tract further contributes to its favorable safety profile. This robust toxicological database supports the conclusion that MGDA is a safe and environmentally friendly alternative to other chelating agents.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [promo.bASF.com](http://promo.bASF.com) [promo.bASF.com]
- 2. Absorption, Distribution, Metabolism, and Excretion of Toxic Agents in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 3. MGDA (Trisodium Dicarboxymethyl Alaninate) - MATCO CHEMICALS [matcochemicals.com]
- 4. [nouryon.com](http://nouryon.com) [nouryon.com]
- 5. Radiolabeled mass-balance excretion and metabolism studies in laboratory animals: a commentary on why they are still necessary - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Toxicological Profile of Methylglycine Diacetic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13345646#toxicological-profile-of-methylglycine-diacetic-acid>]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)